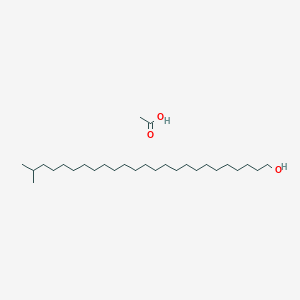
Acetic acid;24-methylpentacosan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;24-methylpentacosan-1-ol is a compound that consists of two distinct chemical entities: acetic acid and 24-methylpentacosan-1-ol. Acetic acid is a simple carboxylic acid with the chemical formula CH₃COOH, known for its pungent smell and sour taste. It is widely used in the production of vinegar and as a chemical reagent. On the other hand, 24-methylpentacosan-1-ol is a very long-chain primary fatty alcohol, specifically a pentacosan-1-ol substituted by a methyl group at position 24 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic Acid: Acetic acid can be synthesized through the oxidation of ethanol or the destructive distillation of wood. Industrially, it is produced via the carbonylation of methanol, a process that involves reacting methanol with carbon monoxide in the presence of a catalyst.
24-Methylpentacosan-1-ol: This compound can be synthesized through the reduction of the corresponding fatty acid or ester. The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Industrial Production Methods
Acetic Acid: The most common industrial method for producing acetic acid is the methanol carbonylation process, which uses a rhodium or iridium catalyst. This method is highly efficient and widely used in the chemical industry.
24-Methylpentacosan-1-ol: Industrial production of long-chain fatty alcohols like 24-methylpentacosan-1-ol often involves the hydrogenation of fatty acids derived from natural sources such as vegetable oils.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Acetic acid can undergo oxidation to form carbon dioxide and water. 24-Methylpentacosan-1-ol can be oxidized to form the corresponding fatty acid.
Reduction: Acetic acid can be reduced to ethanol. 24-Methylpentacosan-1-ol can be reduced from its corresponding fatty acid or ester.
Substitution: Acetic acid can participate in nucleophilic acyl substitution reactions, forming esters and amides. 24-Methylpentacosan-1-ol can undergo substitution reactions at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include alcohols and amines for esterification and amidation reactions, respectively.
Major Products Formed
Oxidation: Carbon dioxide and water (for acetic acid); corresponding fatty acid (for 24-methylpentacosan-1-ol).
Reduction: Ethanol (for acetic acid); 24-methylpentacosan-1-ol (from its fatty acid or ester).
Substitution: Esters and amides (for acetic acid); substituted alcohols (for 24-methylpentacosan-1-ol).
Scientific Research Applications
Acetic acid and 24-methylpentacosan-1-ol have various applications in scientific research:
Chemistry: Acetic acid is used as a solvent and reagent in organic synthesis. 24-Methylpentacosan-1-ol is studied for its properties as a long-chain fatty alcohol.
Biology: Acetic acid is used in biochemical assays and as a preservative. 24-Methylpentacosan-1-ol is studied for its role in biological membranes and lipid metabolism.
Medicine: Acetic acid is used in the treatment of infections and as a counterirritant. 24-Methylpentacosan-1-ol is investigated for its potential therapeutic effects on skin conditions.
Industry: Acetic acid is used in the production of polymers, textiles, and food additives. 24-Methylpentacosan-1-ol is used in the manufacture of cosmetics and personal care products.
Mechanism of Action
Acetic Acid: Acetic acid exerts its effects through its acidic properties, which can denature proteins and disrupt cell membranes.
24-Methylpentacosan-1-ol: The mechanism of action of 24-methylpentacosan-1-ol involves its incorporation into lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Acetic Acid: Similar compounds include formic acid (HCOOH) and propionic acid (C₂H₅COOH). Acetic acid is unique due to its widespread use and relatively low toxicity.
24-Methylpentacosan-1-ol: Similar compounds include other long-chain fatty alcohols such as cetyl alcohol (hexadecan-1-ol) and stearyl alcohol (octadecan-1-ol).
Properties
CAS No. |
92510-83-3 |
|---|---|
Molecular Formula |
C28H58O3 |
Molecular Weight |
442.8 g/mol |
IUPAC Name |
acetic acid;24-methylpentacosan-1-ol |
InChI |
InChI=1S/C26H54O.C2H4O2/c1-26(2)24-22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-25-27;1-2(3)4/h26-27H,3-25H2,1-2H3;1H3,(H,3,4) |
InChI Key |
SOJIFEQLXIFFBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCCCCCCCCCCO.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















